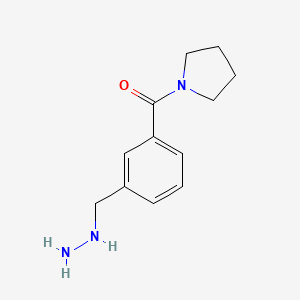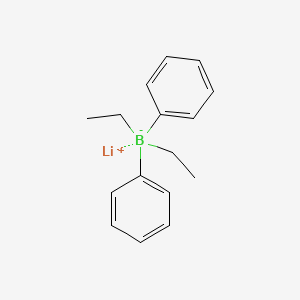![molecular formula C11H10ClN3O B12943340 4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline CAS No. 642084-51-3](/img/structure/B12943340.png)
4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline is a chemical compound with the molecular formula C₁₁H₁₀ClN₃O It is characterized by the presence of a chloro group, a pyrazin-2-yloxy group, and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline typically involves the reaction of 4-chloro-3-nitrobenzyl alcohol with pyrazine-2-ol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Chloro-3-((pyrazin-2-yloxy)methyl)benzene: Similar structure but lacks the aniline moiety.
3-((Pyrazin-2-yloxy)methyl)aniline: Similar structure but lacks the chloro group.
4-Chloro-3-((pyridin-2-yloxy)methyl)aniline: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
4-Chloro-3-((pyrazin-2-yloxy)methyl)aniline is unique due to the combination of its chloro, pyrazin-2-yloxy, and aniline groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
CAS番号 |
642084-51-3 |
|---|---|
分子式 |
C11H10ClN3O |
分子量 |
235.67 g/mol |
IUPAC名 |
4-chloro-3-(pyrazin-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H10ClN3O/c12-10-2-1-9(13)5-8(10)7-16-11-6-14-3-4-15-11/h1-6H,7,13H2 |
InChIキー |
MRAQHVFOYQMCGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)COC2=NC=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
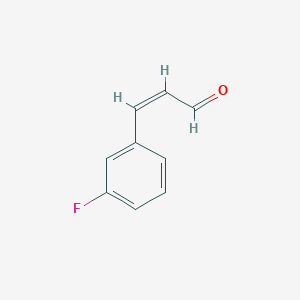
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
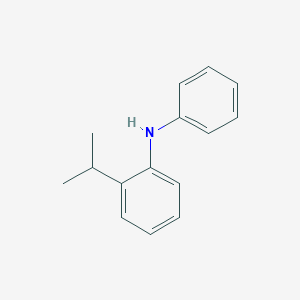

![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
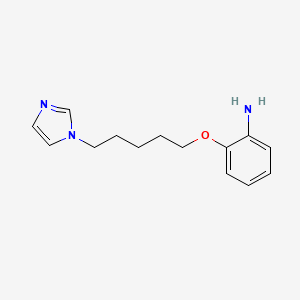
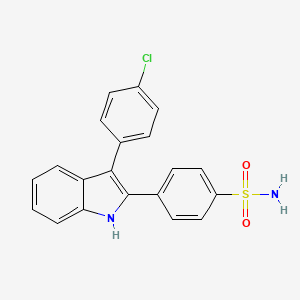
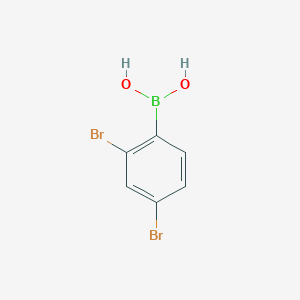
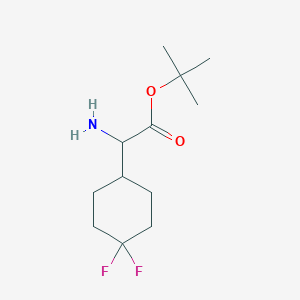
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)
